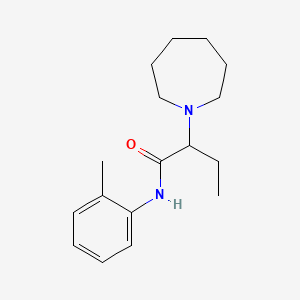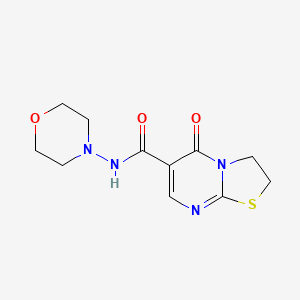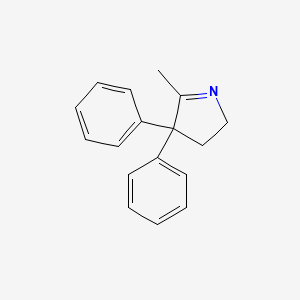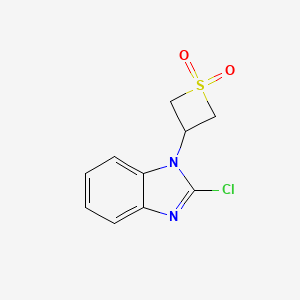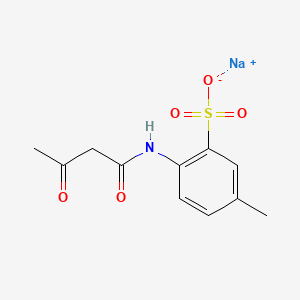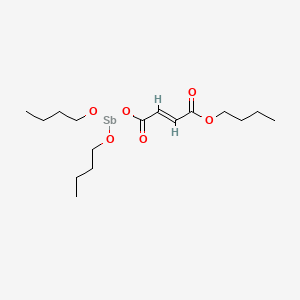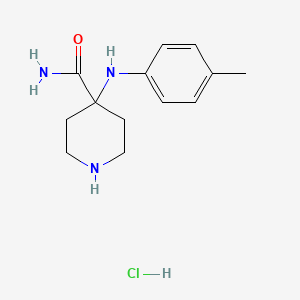
4-(p-Tolylamino)piperidine-4-carboxamide monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(p-Tolylamino)piperidine-4-carboxamide monohydrochloride is a chemical compound with the molecular formula C13H20ClN3O. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a p-tolylamino group attached to a piperidine ring, which is further connected to a carboxamide group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(p-Tolylamino)piperidine-4-carboxamide monohydrochloride typically involves the reaction of p-toluidine with piperidine-4-carboxylic acid under specific conditions. The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The resulting product is then treated with hydrochloric acid to obtain the monohydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-(p-Tolylamino)piperidine-4-carboxamide monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the p-tolylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(p-Tolylamino)piperidine-4-carboxamide monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(p-Tolylamino)piperidine-4-carboxamide monohydrochloride involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit DNA gyrase in Mycobacterium abscessus, leading to DNA damage and bacterial cell death . The compound binds to the active site of the enzyme, preventing its normal function and disrupting the replication process.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-Methylanilino)piperidine-4-carboxamide
- Piperidine-4-carboxamide derivatives
Uniqueness
4-(p-Tolylamino)piperidine-4-carboxamide monohydrochloride stands out due to its specific structural features and unique biological activities. Unlike other piperidine-4-carboxamide derivatives, this compound exhibits potent antimicrobial properties and has been identified as a promising candidate for the treatment of infections caused by nontuberculous mycobacteria .
Eigenschaften
CAS-Nummer |
97808-01-0 |
|---|---|
Molekularformel |
C13H20ClN3O |
Molekulargewicht |
269.77 g/mol |
IUPAC-Name |
4-(4-methylanilino)piperidine-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C13H19N3O.ClH/c1-10-2-4-11(5-3-10)16-13(12(14)17)6-8-15-9-7-13;/h2-5,15-16H,6-9H2,1H3,(H2,14,17);1H |
InChI-Schlüssel |
RSMQYTZNGSTVPS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC2(CCNCC2)C(=O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


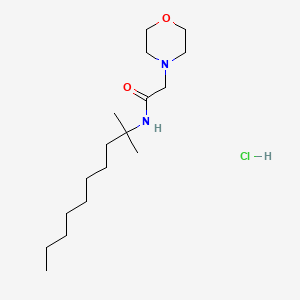

![2-[[(1R,5S)-6,6-dimethyl-3-bicyclo[3.1.0]hexanyl]methoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12731605.png)
